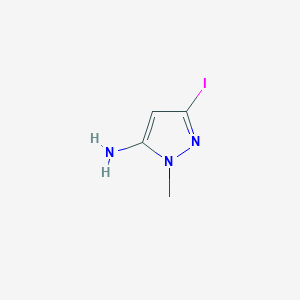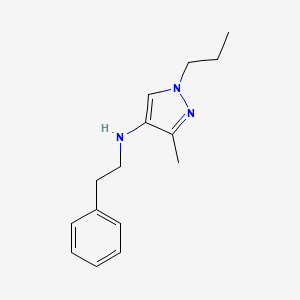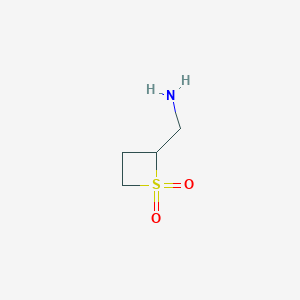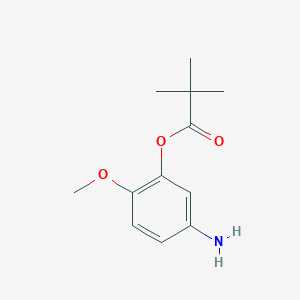
2-Carbamoyl-7-fluoroquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Carbamoyl-7-fluoroquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. . The presence of both carbamoyl and fluoro groups in its structure enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamoyl-7-fluoroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction mixture undergoes condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid. This intermediate is then reacted with various substituted amines to yield the desired product .
Industrial Production Methods: Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields. This method has been shown to significantly reduce reaction times (110–210 seconds) and achieve high yields (91–96%) compared to conventional heating methods .
Análisis De Reacciones Químicas
Types of Reactions: 2-Carbamoyl-7-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-Carbamoyl-7-fluoroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various quinoline derivatives.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Carbamoyl-7-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as the ATPase domain of human topoisomerase IIα. This interaction inhibits the enzyme’s activity, leading to the induction of apoptosis in cancer cells. The compound’s ability to bind to the enzyme’s active site and disrupt its function is a key aspect of its anticancer activity .
Comparación Con Compuestos Similares
- 7-Fluoroquinoline-4-carboxylic acid
- 2-Fluoroquinoline-4-carboxylic acid
- 6-Fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives
Comparison: Compared to other similar compounds, 2-Carbamoyl-7-fluoroquinoline-4-carboxylic acid is unique due to the presence of both carbamoyl and fluoro groups, which enhance its chemical reactivity and biological activity. This dual functionality makes it a promising candidate for the development of new therapeutic agents .
Propiedades
Fórmula molecular |
C11H7FN2O3 |
|---|---|
Peso molecular |
234.18 g/mol |
Nombre IUPAC |
2-carbamoyl-7-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O3/c12-5-1-2-6-7(11(16)17)4-9(10(13)15)14-8(6)3-5/h1-4H,(H2,13,15)(H,16,17) |
Clave InChI |
HHQSGGQPHVTZPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)N=C(C=C2C(=O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![heptyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732043.png)
![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11732044.png)

![1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11732058.png)
![1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11732061.png)


amino}ethan-1-ol hydrochloride](/img/structure/B11732074.png)
![2-Amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11732081.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(dimethylamino)propyl]amine](/img/structure/B11732084.png)

![1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732100.png)
